molecular formula C17H12FNO3S2 B2470169 [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate CAS No. 329778-38-3

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate

Cat. No. B2470169
CAS RN: 329778-38-3
M. Wt: 361.41
InChI Key: BFCWKJLIFBXCAR-XDHOZWIPSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as TFPB, often involves reactions with various nucleophiles and electrophiles . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of TFPB includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives like TFPB are diverse. For instance, the Gewald reaction is a common method for synthesizing aminothiophene derivatives . This reaction involves a condensation process between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Polymer and Material Science

  • Activation of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride, a compound related to 4-fluorobenzenesulfonate, is used for activating hydroxyl groups of polymeric carriers. This enables the covalent attachment of biologicals to solid supports like microspheres and hollow fibers. Such activated supports find applications in therapeutic and bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).

  • Nonlinear Optical Properties : Synthesized thienyl-substituted pyridinium salts, which include thiophene moieties, show potential in nonlinear optical applications. These compounds demonstrate significant second-order nonlinear optical properties, making them useful in areas like optoelectronic devices and photonic systems (Li et al., 2012).

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Agents : Novel compounds combining thiophene and benzimidazole or 1,2,4-triazole show promising antibacterial and antifungal activities. These derivatives exhibit significant action against bacterial strains and fungi, highlighting their potential as antimicrobial agents (Mabkhot et al., 2017).

  • Synthesis for Antimicrobial Evaluation : Thiophene Schiff base derivatives have been synthesized and evaluated as potential antibacterial agents. These compounds, through their interaction with bacterial protein receptors, exhibit notable antibacterial properties (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Chemical Sensing and Environmental Applications

  • Detection of Hazardous Compounds : Novel fluorescent probes, incorporating thiophene structures, have been developed for the detection of hazardous thiophenols in environmental samples and living cells. Such probes are crucial for monitoring environmental pollutants (Ren et al., 2020).

  • Aniline Sensing : Thiophene-substituted 1,3,4-oxadiazoles have been studied for their potential in aniline sensing via fluorescence quenching methods. Their application in detecting aniline, a toxic industrial chemical, is significant for environmental monitoring (Naik, Khazi, & Malimath, 2018).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : A thiophene Schiff base has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Such compounds are important for protecting industrial materials against corrosion (Daoud et al., 2014).

properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCWKJLIFBXCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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